4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
Description
4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring an ethoxy group at the para position of the benzene ring and a propyl-substituted tetrahydroquinoline moiety linked via an ethylamine spacer.
Properties
IUPAC Name |
4-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-3-15-24-16-5-6-19-17-18(7-12-22(19)24)13-14-23-28(25,26)21-10-8-20(9-11-21)27-4-2/h7-12,17,23H,3-6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXTJWKOFLNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.5 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may function through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in disease pathways. This inhibition can lead to altered cellular functions and therapeutic effects.
- Receptor Modulation : It may bind to receptors, modulating their activity and influencing various biological processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the anticancer effects of the compound demonstrated its ability to induce apoptosis in human cancer cell lines. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This was confirmed through flow cytometry and Western blot analyses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Comparisons:
Substituent Effects on Pharmacokinetics and Bioactivity Ethoxy vs. Methoxy vs. Ethyl: The ethoxy group in the target compound increases electron-donating capacity and steric bulk compared to methoxy or ethyl groups. This could enhance receptor binding affinity (e.g., β₃-AR) by improving hydrophobic interactions while reducing metabolic oxidation rates compared to methoxy, which is prone to demethylation .
Receptor Selectivity and Efficacy
- Evidence from β₃-AR agonist research highlights species-specific differences in receptor pharmacology. For instance, compounds effective in rodent models often show reduced efficacy in humans due to lower β₃-AR expression and structural variations in the receptor . The ethoxy substituent may improve human β₃-AR selectivity compared to methoxy or ethyl analogs, though experimental validation is required.
Synthetic Considerations
- The synthesis of the ethyl and methoxy analogs () likely follows procedures similar to those in , where sulfonyl chlorides react with amine intermediates. The ethoxy variant may require 4-ethoxybenzenesulfonyl chloride as a starting material, which could influence reaction yields due to steric hindrance during coupling.
Research Implications and Challenges
- Therapeutic Potential: If the target compound acts as a β₃-AR agonist, its ethoxy group may address pharmacokinetic limitations (e.g., short half-life) observed in earlier agonists like CGP 12177 . However, clinical success hinges on optimizing selectivity for human β₃-AR over β₁/β₂ subtypes.
- Structural Optimization : Comparative studies of ethyl, methoxy, and ethoxy analogs could identify substituent-driven trends in solubility, logP, and metabolic stability. For example, the higher molecular weight of the ethoxy derivative may slightly reduce aqueous solubility compared to the methoxy analog.
- Unresolved Data Gaps : Physical properties (e.g., melting point, solubility) and in vitro/in vivo activity data for the target compound and its analogs are absent in the provided evidence, limiting direct mechanistic conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
